molecular formula C₆H₁₁NaO₃ B1146832 5-Hydroxyhexanoic acid CAS No. 185956-02-9

5-Hydroxyhexanoic acid

Cat. No. B1146832
M. Wt: 154.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Hydroxyhexanoic acid involves biochemical approaches utilizing specific microbial or enzymatic systems. A notable synthesis route includes the reduction of ethyl 5-oxo-hexanoate and 5-oxo-hexanenitrile to their corresponding (S)-alcohols, ethyl (S)-5-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, with high yield and enantiomeric excess using Pichia methanolica (Nanduri et al., 2001).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyhexanoic acid has been elucidated through various analytical techniques, including gas chromatography mass spectrometry (GC-MS), showcasing its configuration and importance as a degradation product of fatty acids in biological systems (Kamerling et al., 1982).

Chemical Reactions and Properties

5-Hydroxyhexanoic acid participates in numerous chemical reactions, highlighting its versatility. Its involvement in the synthesis of other significant compounds, such as ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, underscores its utility in organic synthesis and the potential for creating various derivatives with enhanced properties (Nanduri et al., 2001).

Scientific Research Applications

  • Biomedical Applications :

    • 5-Hydroxyhexanoic acid has been identified as a urinary metabolite in patients with non-ketotic dicarboxylic aciduria and those on diets rich in medium-chain triglycerides, suggesting its potential as a biomarker for certain metabolic disorders (Kamerling et al., 1982).
    • It has also been detected in significant amounts in twin infants with a Reye's-like syndrome, indicating its possible role in metabolic responses to certain illnesses (Chalmers & Lawson, 1979).
  • Pharmacological and Antioxidant Properties :

    • A study on Crotalaria juncea seeds discovered that 2-amino-5-hydroxyhexanoic acid, a derivative of 5-Hydroxyhexanoic acid, exhibits antidyslipidemic and antioxidant activities, indicating its potential for drug development (Prasad et al., 2013).
  • Biochemical Synthesis :

    • Research has demonstrated various biochemical methods for synthesizing derivatives of 5-Hydroxyhexanoic acid, highlighting its significance in chemical synthesis and potential applications in industrial processes (Nanduri et al., 2001).
  • Potential in Material Science :

    • The compound has been implicated in the biosynthesis of functional polyhydroxyalkanoates by engineered Halomonas bluephagenesis, suggesting its use in biodegradable and biocompatible materials (Yu et al., 2020).
  • Role in Human Metabolism and Disease :

    • Its presence in diabetic ketoacidotic patients as an abnormal metabolite points to its potential role in the pathology of diabetes and related metabolic disorders (Niwa et al., 1985).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Future research related to 5-Hydroxyhexanoic acid may focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to these . A new insight into the metabolism of 5-hydroxyhexanoic acid participating in the pathological process of DN may provide a possible new clinical idea for the prevention of renal function decline by increasing the level of 5-hydroxyhexanoic acid, such as through 5-hydroxyhexanoic acid supplementation .

properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxyhexanoic acid

CAS RN

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
479
Citations
HE Valentin, A Schönebaum, A Steinbüchel - Applied microbiology and …, 1996 - Springer
… of Thiocapsa pfennigii exhibiting an unusual substrate specificity at a high level was incubated in two-stage batch or fed-batch accumulation experiments with 5-hydroxyhexanoic acid (…
Number of citations: 39 link.springer.com
X Tang, J You, D Liu, M Xia, L He, H Liu - Kidney and Blood Pressure …, 2019 - karger.com
… acid, adipic acid, 5-hydroxyhexanoic acid, and L-tryptophan … the cases, only 5-hydroxyhexanoic acid remained statistically … and shown that 5-hydroxyhexanoic acid can be used as a …
Number of citations: 17 karger.com
WH Pirkle, PE Adams - The Journal of Organic Chemistry, 1978 - ACS Publications
… synthetic approach to enantiomerically pure-substituted-lactones or¿-substituted¿-lactones, we describe the synthesis of all four stereoisomers of 2-methyl-5-hydroxyhexanoic acid …
Number of citations: 61 pubs.acs.org
JP Kamerling, M Duran, L Bruinvis, D Ketting… - Clinica chimica acta, 1982 - Elsevier
… is available on the mode of formation of 5-hydroxyhexanoic acid in humans. Knowledge of the absolute configuration … methyl ester derivative of Ix-5-hydroxyhexanoic acid. …
Number of citations: 7 www.sciencedirect.com
J Prasad, VK Singh, A Shrivastava, U Chaturvedi… - Phytomedicine, 2013 - Elsevier
… unusual amino acid, ie 2-amino-5-hydroxyhexanoic acid (1) from the seeds of Crotalaria juncea. The 2-amino-5-hydroxyhexanoic acid (1) showed dose dependent lipid lowering activity …
Number of citations: 11 www.sciencedirect.com
RA Chalmers, AM Lawson - Biomedical Mass Spectrometry, 1979 - Wiley Online Library
… This paper reports the identification of 5-hydroxyhexanoic acid, a previously unreported urinary organic acid, in the urine of both Harrow patients, that may indicate the underlying bio…
Number of citations: 21 onlinelibrary.wiley.com
T Sheradsky, ER Silcoff - Molecules, 1998 - mdpi.com
The title compound was synthesized from sorbic acid by an eight step sequence. The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N…
Number of citations: 11 www.mdpi.com
AM LAWSON, RA CHALMERS - 1978 - portlandpress.com
… the acid to be 5hydroxyhexanoic acid. The occurrence of 5-hydroxyhexanoic acid in the urine … The metabolic precursor of 5-hydroxyhexanoic acid could be hex-4-enoyl-CoA (Scheme l), …
Number of citations: 6 portlandpress.com
JW Wheeler, SL Evans, MS Blum, HHV Velthius… - Tetrahedron …, 1976 - Elsevier
… methyl-5-hydroxyhexanoic acid lactone as the major constituent of this pheromonal blend. Methylene chloride extracts of excised mandibular glands were examined by combined gas …
Number of citations: 35 www.sciencedirect.com
MJ Wu, JY Yeh - Organic preparations and procedures …, 1994 - Taylor & Francis
… ), 5( R,S)-2-methyl-5-hydroxyhexanoic acid lactone (1) that includes our recently developed … The scheme below outlines our synthesis of 2(R), S(R,S)-2-rnethyl-5-hydroxyhexanoic acid …
Number of citations: 6 www.tandfonline.com

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